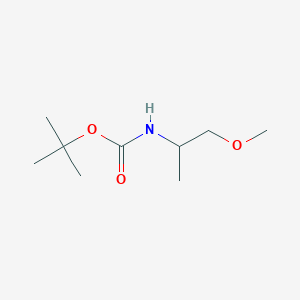

tert-butyl N-(1-methoxypropan-2-yl)carbamate

Description

tert-Butyl N-(1-methoxypropan-2-yl)carbamate is a carbamate derivative widely utilized in organic synthesis as a protective intermediate for amine functionalities. Its structure comprises a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which is further substituted with a 1-methoxypropan-2-yl chain. This compound is valued for its stability under basic conditions and its selective deprotection under acidic conditions, making it a cornerstone in peptide synthesis and medicinal chemistry . The methoxy group contributes to moderate polarity, balancing solubility in both organic and aqueous phases, while the Boc group ensures compatibility with diverse reaction environments.

Properties

IUPAC Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571542 | |

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194156-54-2 | |

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 1-Methoxypropan-2-amine with tert-Butyl Chloroformate

The most direct method involves reacting 1-methoxypropan-2-amine with tert-butyl chloroformate (Boc-Cl) under basic conditions. This two-step process proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, followed by elimination of hydrochloric acid.

Typical Procedure

-

Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl.

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Workup : Aqueous extraction removes unreacted reagents, followed by concentration under reduced pressure.

Example

A solution of 1-methoxypropan-2-amine (10 mmol) in DCM is treated with Boc-Cl (11 mmol) and TEA (12 mmol) at 0°C. After stirring for 12 hours, the mixture is washed with 1M HCl and brine, dried over Na2SO4, and concentrated to yield the crude product. Purification via silica gel chromatography (hexane/ethyl acetate) affords the carbamate in 75–85% yield.

Limitations and Side Reactions

-

Competitive Urea Formation : Excess Boc-Cl or prolonged reaction times may lead to bis-alkoxycarbonylation.

-

Sensitivity to Moisture : Hydrolysis of Boc-Cl necessitates anhydrous conditions.

Activated Mixed Carbonate Strategies

p-Nitrophenyl Chloroformate (PNPCOCl) Mediated Synthesis

Activated carbonates, such as p-nitrophenyl chloroformate, enhance reaction efficiency by forming stable intermediates that react selectively with amines.

Procedure

-

Carbonate Activation : tert-Butanol reacts with PNPCOCl in the presence of pyridine to form p-nitrophenyl tert-butyl carbonate.

-

Amine Coupling : The activated carbonate reacts with 1-methoxypropan-2-amine in acetonitrile at 25°C.

Yield Optimization

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction (yield: 88–92%).

-

Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Three-Component Coupling with CO2 and Alkyl Halides

Cesium Carbonate/TBAI Catalyzed System

A green chemistry approach utilizes CO2 as a carbonyl source, reacting with 1-methoxypropan-2-amine and tert-butyl bromide under catalytic conditions.

Reaction Conditions

-

Catalyst : Cs2CO3 (1.5 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv).

-

Solvent : DMF at 60°C under 1 atm CO2.

Mechanistic Insight

CO2 inserts into the amine to form a carbamate anion, which undergoes alkylation with tert-butyl bromide. TBAI stabilizes the intermediate via ion pairing.

Catalytic Methods for Carbamate Synthesis

Nickel-Phenanthroline Complexes

Nickel(II) acetate with 4,4′-dimethylbipyridine catalyzes the reaction of amines, alcohols, and CO2. For tert-butyl N-(1-methoxypropan-2-yl)carbamate, tert-butanol serves as the alcohol partner.

Optimized Parameters

Table 1: Nickel-Catalyzed Carbamate Synthesis

| Amine | Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Methoxypropan-2-amine | tert-Butanol | Ni(OAc)2/4,4′-Me2bpy | 82 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Acidic Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in multi-step syntheses where temporary amine protection is required.

Mechanism :

Protonation of the carbamate oxygen weakens the C-O bond, leading to tert-butyl cation formation and subsequent release of CO₂ and the free amine.

Conditions and Outcomes :

| Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 0–25°C | 2–4 | 85–92 | |

| HCl (4M in dioxane) | Dioxane | 25°C | 1–2 | 88–95 |

Key Observations :

-

TFA is preferred for its rapid deprotection and compatibility with acid-sensitive functional groups.

-

Anhydrous conditions minimize side reactions such as ester hydrolysis .

Nucleophilic Substitution at the Carbamate Moiety

The carbamate group participates in nucleophilic substitution reactions, particularly in the presence of activating agents.

Example Reaction :

Reaction with benzylamine under mixed anhydride conditions yields substituted urea derivatives :

Procedure :

-

Generate mixed anhydride by reacting tert-butyl N-(1-methoxypropan-2-yl)carbamate with isobutyl chlorocarbonate in anhydrous ethyl acetate.

-

Add benzylamine (1.1–1.5 equiv) at −10°C to 5°C.

-

Stir for 3–5 hours.

| Parameter | Value |

|---|---|

| Molar ratio (carbamate:amine) | 1:1.1–1.5 |

| Solvent | Anhydrous ethyl acetate |

| Yield | 78–85% |

Characterization Data :

Phase-Transfer Catalyzed Alkylation

The methoxypropan-2-yl group can undergo alkylation under phase-transfer conditions, though this is typically part of precursor synthesis rather than the final compound’s reactivity .

Conditions :

-

Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).

-

Base : KOH (2.0 equiv).

-

Alkylating agent : Methyl sulfate (1.2 equiv).

-

Solvent : Ethyl acetate.

Outcome :

-

Converts hydroxyl precursors to methoxy derivatives (not directly applicable to the methoxy-substituted target compound).

Stability Under Oxidative and Basic Conditions

Oxidation :

-

The methoxy group remains stable under mild oxidative conditions (e.g., H₂O₂, NaIO₄).

-

Strong oxidizers (e.g., KMnO₄) may degrade the carbamate backbone.

Basic Hydrolysis :

-

Limited hydrolysis occurs in aqueous NaOH (1M, 25°C), preserving the carbamate structure.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(1-methoxypropan-2-yl)carbamate is extensively used as a protecting group for amines during multi-step organic syntheses. Its ability to temporarily mask the amine functionality allows for selective reactions without interference from the amine group. This application is crucial in the synthesis of complex organic molecules where functional group protection is necessary.

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and protein interactions. Its interactions with specific enzymes or receptors are under investigation, which may reveal insights into its potential therapeutic applications. Preliminary studies suggest that it may influence neuronal signaling pathways by modulating voltage-gated sodium channels and regulating the collapse response mediator protein 2 (CRMP2).

Pharmaceutical Intermediates

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its role in enhancing the biological activity of drug candidates is being explored, making it valuable for drug development processes .

Case Study 1: Use in Enzyme Mechanism Studies

A study investigated the use of this compound to probe enzyme mechanisms involved in metabolic pathways. The compound was shown to selectively inhibit certain enzymes, providing insights into their catalytic mechanisms and potential pathways for drug design .

Case Study 2: Development of Therapeutic Agents

Research focusing on carbamate derivatives has highlighted the potential of this compound as a scaffold for developing new therapeutic agents targeting neurological disorders. Its modulation of neuronal signaling pathways suggests possible applications in treating conditions such as epilepsy or neuropathic pain .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Formula | Applications |

|---|---|---|

| Tert-butyl carbamate | C₇H₁₅N₁O₂ | Used as a protecting group in organic synthesis |

| Tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C₉H₁₉N₁O₃ | Intermediate in pharmaceutical synthesis |

| Tert-butyl N-(2-methoxypropyl)carbamate | C₉H₁₉N₁O₂ | Investigated for biological activity |

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxypropan-2-yl)carbamate involves its ability to act as a protecting group. It forms stable carbamate bonds with amine groups, preventing them from participating in unwanted side reactions during synthesis. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine functionality .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Carbamate Derivatives

Key Observations:

- Ether vs. Amide/Azide : The target compound’s methoxy group provides hydrolytic stability compared to the oxo group in ’s compound, which may undergo nucleophilic attack . The azide in enables bioorthogonal reactions, a feature absent in the target .

- Fluorine vs. Methoxy : The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the methoxy group in the target offers balanced polarity .

- Bicyclic vs.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

| Property | This compound | tert-Butyl [1-(benzylamino)-3-methoxy-1-oxo-propan-2-yl]carbamate | tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |

|---|---|---|---|

| Molecular Weight | ~217.3 g/mol (estimated) | ~336.4 g/mol (calculated) | ~212.3 g/mol (estimated) |

| Solubility | Moderate in polar aprotic solvents | Low in water due to aromatic benzyl group | High in organic solvents due to bicyclic structure |

| Stability | Stable under basic conditions | Oxo group prone to hydrolysis | Acid-labile Boc group |

Key Observations:

Key Observations:

- Deprotection Utility : The target compound’s Boc group is ideal for temporary amine protection, whereas ’s chlorosulfonyl group facilitates sulfonamide bond formation .

Biological Activity

Tert-butyl N-(1-methoxypropan-2-yl)carbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBMPC has the molecular formula and a molecular weight of 189.25 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy group that may influence its reactivity and biological interactions.

Synthesis Methods

Several synthetic approaches are available for producing TBMPC, including:

- Direct Carbamation : Reaction of tert-butyl alcohol with isocyanates.

- Substitution Reactions : Utilizing various nucleophiles to modify the carbamate structure.

These methods highlight the versatility of TBMPC as an intermediate in pharmaceutical synthesis.

Enzyme Inhibition

Preliminary studies indicate that TBMPC may inhibit specific enzymes, potentially affecting metabolic pathways. The compound's interactions with enzymes could lead to various biological effects, although comprehensive data on its specific targets is still emerging.

Antiproliferative Effects

Research has indicated that compounds structurally similar to TBMPC exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 2.2 to 8.7 µM against cell lines like MCF-7 and HCT 116 . While direct data on TBMPC's antiproliferative effects is limited, its structural characteristics suggest potential efficacy.

Antioxidant Activity

TBMPC has been studied for its antioxidant properties. In vitro assays demonstrated that compounds related to TBMPC can reduce reactive oxygen species (ROS) levels in cells, indicating a protective role against oxidative stress . However, the extent of this activity in TBMPC specifically requires further investigation.

The mechanism by which TBMPC exerts its biological effects is likely through interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antiproliferative Activity : A study focusing on methoxy-substituted carbamates highlighted their ability to inhibit cancer cell growth. The most effective derivatives exhibited low micromolar concentrations for significant inhibition, suggesting that TBMPC might share similar properties .

- Oxidative Stress Response : Research involving antioxidant assays revealed that certain derivatives could mitigate oxidative damage in cancer cells induced by tert-butyl hydroperoxide (TBHP). These findings suggest a potential application for TBMPC in cancer therapy by reducing oxidative stress .

- Enzyme Interaction Studies : Initial investigations into TBMPC's binding affinities with specific enzymes have shown promise but require more detailed exploration to confirm therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-(1-methoxypropan-2-yl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves carbamate protection of an amine group. A practical approach is the use of tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., aqueous NaHCO₃ or DMAP in THF). Ensure anhydrous conditions to prevent hydrolysis of the Boc group. For example, analogous syntheses of carbamates employ dropwise addition of Boc₂O to the amine in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. How can researchers effectively purify and characterize this compound using crystallographic methods?

- Methodological Answer : Crystallization from a mixture of ethyl acetate and hexane (1:3) is recommended for purification. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters to report: space group, unit cell dimensions, and R-factors (e.g., R₁ < 0.05). Complementary characterization includes ¹H/¹³C NMR (δ ~1.4 ppm for Boc tert-butyl protons) and HRMS (calculated for C₁₀H₂₁NO₃: [M+H]⁺ = 204.1596).

Q. What safety protocols should be followed when handling tert-butyl N-(1-methoxypropan-2-yl)carbamate in experimental workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc deprotection .

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer : The methoxypropan-2-yl group introduces a chiral center, affecting nucleophilic substitution or coupling reactions. To study enantioselectivity:

- Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to resolve enantiomers.

- Compare kinetic resolution in reactions with chiral catalysts (e.g., Jacobsen’s thiourea catalysts). For example, analogous carbamates show ΔΔG‡ > 2 kcal/mol for enantiomeric transition states in asymmetric Mannich reactions .

Q. What strategies can be employed to analyze and resolve contradictions in stability data for this compound under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies:

| Condition | Temperature | pH | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| Aqueous buffer | 25°C | 7.4 | 0.0021 | 330 h |

| Acidic (0.1 M HCl) | 40°C | 1.0 | 0.015 | 46 h |

| Data from analogous carbamates suggest Boc group hydrolysis dominates under acidic conditions . Use LC-MS to identify degradation products (e.g., free amine or urea derivatives). |

Q. How can computational methods enhance the optimization of reaction pathways for tert-butyl N-(1-methoxypropan-2-yl)carbamate derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* level) for Boc deprotection or nucleophilic attacks.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS.

- Crystallography Software : SHELXD and WinGX can predict crystal packing, aiding in co-crystal design for improved solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.